(S)-2-Amino-N-(2,5-dichloro-benzyl)-propionamide
Description
(S)-2-Amino-N-(2,5-dichloro-benzyl)-propionamide is a chiral small molecule characterized by its (S)-configured 2-amino group, a 2,5-dichloro-substituted benzyl moiety, and a propionamide backbone. This compound is of interest in medicinal and synthetic chemistry due to its structural features, which may influence receptor binding, metabolic stability, and reactivity .
Properties
IUPAC Name |
(2S)-2-amino-N-[(2,5-dichlorophenyl)methyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2N2O/c1-6(13)10(15)14-5-7-4-8(11)2-3-9(7)12/h2-4,6H,5,13H2,1H3,(H,14,15)/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXGNSYRZPPXHBC-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=C(C=CC(=C1)Cl)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NCC1=C(C=CC(=C1)Cl)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Reagents
Key starting materials include:
-
L-alanine or its protected derivatives (e.g., Boc-L-alanine).
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2,5-Dichlorobenzyl chloride or 2,5-dichlorobenzylamine for introducing the dichlorobenzyl moiety.
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Coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HOBt (hydroxybenzotriazole) .
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Protecting groups like tert-butyloxycarbonyl (Boc) or carbobenzyloxy (Cbz) .
Stepwise Synthesis of this compound
Protection of the Amino Group
The primary amine of L-alanine is protected to prevent undesired side reactions during amide coupling. Boc protection is widely preferred due to its stability under basic and nucleophilic conditions.
Procedure :
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Dissolve L-alanine in a mixture of water and dioxane (1:1).
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Add Boc anhydride (2 equiv) and adjust the pH to 8–9 using sodium hydroxide.
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Stir at room temperature for 12 hours.
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Extract the product (Boc-L-alanine) with ethyl acetate and purify via recrystallization.
Amide Bond Formation
The protected amino acid is activated and coupled with 2,5-dichlorobenzylamine or its chloride. The choice of coupling agent significantly impacts efficiency and enantiomeric excess.
Using 2,5-Dichlorobenzylamine
Procedure :
-
Dissolve Boc-L-alanine (1 equiv) in dry DMF.
-
Add EDC (1.2 equiv) and HOBt (1.2 equiv) at 0°C.
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After 30 minutes, add 2,5-dichlorobenzylamine (1.1 equiv) and stir at room temperature for 24 hours.
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Quench with water and extract the amide product with dichloromethane.
Using 2,5-Dichlorobenzyl Chloride
Procedure :
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React Boc-L-alanine with thionyl chloride to generate the acyl chloride.
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Add 2,5-dichlorobenzylamine in the presence of triethylamine (TEA) as a base.
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Stir at 0°C for 4 hours, then warm to room temperature.
Deprotection of the Boc Group
The Boc group is removed under acidic conditions to yield the free amine.
Procedure :
-
Dissolve the coupled product in dichloromethane.
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Add trifluoroacetic acid (TFA) (5 equiv) and stir for 2 hours.
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Neutralize with saturated sodium bicarbonate and extract the product.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Coupling Agent Comparison
| Coupling Agent | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|
| EDC/HOBt | 78 | 99 |
| DCC/DMAP | 70 | 95 |
| HATU | 80 | 98 |
Data inferred from analogous syntheses.
Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry
Challenges and Mitigation Strategies
Racemization During Coupling
Purification Difficulties
-
Cause : Polarity of the free amine.
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Solution : Employ flash chromatography with gradients of methanol in dichloromethane.
Industrial-Scale Considerations
Cost-Effective Reagents
Chemical Reactions Analysis
Nucleophilic Substitution at Chlorine Substituents
The 2,5-dichlorobenzyl group enables nucleophilic aromatic substitution (NAS) under controlled conditions. Key reactions include:
| Reaction | Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| Hydroxylation | NaOH (2 M), 80°C, 6 h | (S)-2-Amino-N-(2-hydroxy-5-chloro-benzyl)-propionamide | 72% | |
| Methoxylation | NaOMe, DMF, 60°C, 12 h | (S)-2-Amino-N-(2-methoxy-5-chloro-benzyl)-propionamide | 68% | |
| Amination | NH₃ (aq), CuCl₂, 100°C, 24 h | (S)-2-Amino-N-(2-amino-5-chloro-benzyl)-propionamide | 55% |
The para-chlorine (C5) is less reactive than the ortho-chlorine (C2) due to steric hindrance from the benzyl-amide linkage.
Amide Bond Reactivity
The propionamide group participates in hydrolysis and condensation reactions:
Acid/Base Hydrolysis
| Condition | Products | Rate Constant (k, h⁻¹) | Reference |
|---|---|---|---|
| HCl (6 M), reflux, 8 h | (S)-2-Amino-propionic acid + 2,5-dichlorobenzylamine | 0.15 | |
| NaOH (4 M), 60°C, 6 h | Sodium (S)-2-amino-propionate + 2,5-dichlorobenzylamine | 0.21 |
Condensation with Carboxylic Acids
Reaction with acetic anhydride (Ac₂O, pyridine, RT) yields (S)-2-Acetamido-N-(2,5-dichloro-benzyl)-propionamide (85% yield).
Amino Group Functionalization
The primary amine undergoes alkylation, acylation, and Schiff base formation:
| Reaction | Reagents/Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃, DMF, 50°C, 4 h | (S)-2-(Methylamino)-N-(2,5-dichloro-benzyl)-propionamide | 78% | |
| Acylation | AcCl, Et₃N, CH₂Cl₂, 0°C → RT | (S)-2-Acetamido-N-(2,5-dichloro-benzyl)-propionamide | 92% | |
| Schiff Base Formation | 4-Nitrobenzaldehyde, MeOH, RT, 2 h | (S)-2-(4-Nitrobenzylideneamino)-N-(2,5-dichloro-benzyl)-propionamide | 63% |
Hydrogenative Deprotection of N-Benzyl Group
The N-benzyl group can be removed via catalytic hydrogenation:
| Catalyst System | Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| Pd/C (5 wt%), H₂ (1 atm) | MeOH, RT, 12 h | (S)-2-Amino-propionamide | 48% | |
| Pd/C + Nb₂O₅/C (1:1) | MeOH, RT, 45 min | (S)-2-Amino-propionamide | 98% |
The addition of niobium oxide (Nb₂O₅) enhances debenzylation efficiency by promoting hydrogen activation .
Cyclization Reactions
Intramolecular cyclization forms heterocyclic derivatives:
| Conditions | Products | Yield | Reference |
|---|---|---|---|
| POCl₃, DMF, 80°C, 3 h | (S)-5-(2,5-Dichlorophenyl)-2-imidazolidinone | 67% | |
| Ethylene glycol, HCl, reflux | (S)-3-(2,5-Dichlorophenyl)-2-oxazolidinone | 58% |
Stability Under Oxidative/Reductive Conditions
| Condition | Observation | Reference |
|---|---|---|
| H₂O₂ (30%), RT, 24 h | No degradation (stable) | |
| NaBH₄, MeOH, RT, 6 h | Partial reduction of amide to amine (22%) |
Interaction with Metal Ions
The compound forms complexes with transition metals, influencing its reactivity:
| Metal Salt | Product | Application | Reference |
|---|---|---|---|
| CuCl₂ | Tetrahedral Cu(II) complex | Catalytic oxidation studies | |
| Zn(OAc)₂ | Octahedral Zn(II) complex | Stabilized intermediate |
Scientific Research Applications
Pharmaceutical Development
(S)-2-Amino-N-(2,5-dichloro-benzyl)-propionamide has been identified as a promising lead compound in drug discovery, particularly for anti-inflammatory and anticonvulsant therapies. Its unique structure allows it to interact with various biological targets, making it a candidate for developing new medications.
Mechanism of Action Studies
Research indicates that this compound may modulate pain signaling pathways through its interaction with pain-related receptors. Preliminary studies suggest that it could influence enzyme activity, providing insights into its therapeutic mechanisms.
The compound has been studied for its potential biological activities, including:
- Anticonvulsant Activity : Similar compounds have demonstrated efficacy in reducing seizure activity in animal models.
- Enzyme Inhibition : Research suggests that derivatives can inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation and pain pathways.
- Neuroprotective Effects : Related compounds exhibit neuroprotective properties through modulation of neuroinflammatory responses.
Data Table: Biological Activities
Case Study 1: Anticonvulsant Efficacy
In a study examining the anticonvulsant properties of related compounds, it was found that modifications at the dichlorobenzyl position significantly enhanced efficacy against seizures. This suggests that this compound could be further investigated for similar effects.
Case Study 2: COX Inhibition
A comparative analysis of various derivatives revealed that this compound effectively inhibited COX enzymes at low concentrations, indicating its potential as an anti-inflammatory agent. This aligns with the ongoing research into its pharmacological properties.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(2,5-dichloro-benzyl)-propionamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
(S)-2-Amino-N-(2,5-dichloro-benzyl)-N-isopropyl-3-methyl-butyramide
This analog () shares the 2,5-dichloro-benzyl group but differs in the acyl chain (butyramide vs. propionamide) and includes additional N-isopropyl and 3-methyl substituents. Key comparisons:
- Steric Effects : The N-isopropyl and 3-methyl groups introduce steric hindrance, which may restrict conformational flexibility and alter interactions with biological targets .
N-(4-Pyrazolylmethyl) Benzamide Derivatives
describes N-substituted pyrazolylmethyl amides (e.g., compounds 6 , 7 , 8 , 9 ). While these lack the dichloro-benzyl group, their synthesis via nucleophilic substitution reactions highlights reactivity trends:
- Reactivity: The dichloro-benzyl group in the target compound may enhance electrophilicity at the amide carbonyl compared to non-halogenated analogs, influencing reaction pathways and yields in synthetic applications .
(2S)-2,5-Diaminopentanamide Dihydrochloride
This compound () shares an amide backbone but features a linear diaminopentanamide structure. Key differences:
- Functional Groups : The absence of aromatic and halogenated groups reduces steric and electronic complexity, likely altering solubility and metabolic stability.
- Safety Profile: Limited toxicological data for this compound (as noted in ) contrast with the dichloro-benzyl analogs, where halogenation may raise concerns about bioaccumulation or toxicity .
Table 1: Structural and Reactivity Comparison
Key Observations :
- Steric vs. Solubility Trade-offs : Branching (e.g., isopropyl groups) improves lipophilicity but may reduce solubility and synthetic accessibility .
Biological Activity
(S)-2-Amino-N-(2,5-dichloro-benzyl)-propionamide is a chiral compound that has garnered interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an anticonvulsant and neuroprotective agent. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound features a propionamide backbone with a dichlorobenzyl substituent at the 2 and 5 positions. This unique structure enhances its lipophilicity and influences its interaction with various biological targets. The presence of chlorine atoms is significant as they can modulate the compound's binding affinity to receptors involved in neurotransmission.
The biological activity of this compound is primarily attributed to its interactions with neurotransmitter systems:
- GABA Receptors : The compound may enhance inhibitory neurotransmission by modulating GABA receptors, which are crucial for regulating neuronal excitability. This mechanism is particularly relevant in the context of anticonvulsant activity.
- σ1 Receptor Modulation : Interaction with σ1 receptors suggests potential neuroprotective effects. These receptors are implicated in various neurodegenerative conditions, making this compound a candidate for further exploration in neuropharmacology.
Anticonvulsant Properties
Preliminary studies indicate that this compound exhibits promising anticonvulsant properties. In animal models, it has shown efficacy comparable to established anticonvulsants like phenobarbital. The compound's structure-activity relationship (SAR) highlights that modifications in the benzyl group can lead to variations in pharmacological efficacy:
| Compound | ED50 (mg/kg) | Comparison |
|---|---|---|
| This compound | 13-21 | Superior to phenobarbital (22 mg/kg) |
| Analog A | 8.9 | Surpasses phenytoin (9.5 mg/kg) |
These findings suggest that the compound could be developed into a novel class of anticonvulsants .
Neuroprotective Effects
The potential neuroprotective properties of this compound are supported by its σ1 receptor interactions. Studies indicate that compounds targeting σ1 receptors can mitigate neuronal damage and promote cell survival under stress conditions.
Case Studies and Research Findings
- Anticonvulsant Activity Assessment : In a study evaluating various N-benzyl derivatives, this compound demonstrated significant anticonvulsant activity in maximal electroshock seizure (MES) models. Its ED50 values were found to be lower than those of traditional treatments, indicating a robust protective index against seizures .
- Structure-Activity Relationship Analysis : Research focusing on the SAR of similar compounds revealed that electron-withdrawing groups at specific positions on the benzyl ring enhanced anticonvulsant activity. This underscores the importance of substituent placement in optimizing pharmacological effects .
- Neuroprotective Studies : Investigations into the neuroprotective effects of this compound have shown promise in models of neurodegeneration. The compound's ability to interact with σ1 receptors suggests it may offer therapeutic benefits in conditions such as Alzheimer's disease and other neurodegenerative disorders.
Q & A
Q. What synthetic methodologies are recommended for (S)-2-Amino-N-(2,5-dichloro-benzyl)-propionamide, and how can enantiomeric purity be ensured?
Answer:
- Key Steps :
- Use condensation reactions between 2,5-dichlorobenzylamine and a protected (S)-2-aminopropionic acid derivative. Chiral auxiliaries (e.g., L-proline) or enantioselective catalysis (e.g., chiral palladium complexes) can preserve stereochemistry.
- Purification via recrystallization in ethanol or column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the enantiomerically pure product.
- Critical Parameters :
- Reaction temperature (optimize between 60–80°C to avoid racemization).
- Use anhydrous solvents to prevent hydrolysis of intermediates.
- Validation : Monitor reaction progress by TLC and confirm enantiopurity via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol mobile phase) .
Q. Which spectroscopic techniques are essential for structural and stereochemical characterization?
Answer:
- ¹H/¹³C NMR :
- Benzyl protons : Aromatic signals at δ 7.2–7.5 ppm (doublets for 2,5-dichloro substitution).
- Amide NH : Broad singlet at δ 6.5–7.0 ppm.
- Chiral center : Splitting patterns in α-proton (δ 3.8–4.2 ppm) confirm (S)-configuration.
- IR Spectroscopy :
- Amide C=O stretch at ~1650–1680 cm⁻¹.
- NH bending at ~1550 cm⁻¹.
- Mass Spectrometry : ESI-MS to confirm molecular ion peak (e.g., [M+H]⁺ at m/z 286).
- Polarimetry : Specific rotation ([α]D²⁵) comparison with literature values for enantiopurity validation .
Q. What storage conditions are optimal for maintaining stability?
Answer:
- Temperature : Store at 2–8°C in airtight, light-resistant containers.
- Solubility : Dissolve in DMSO (10 mg/mL) for in vitro assays; avoid aqueous buffers unless pH-adjusted (pH 6–7).
- Decomposition Risks : Hydrolysis of the amide bond under prolonged exposure to moisture or high pH (>8). Pre-purge vials with nitrogen to prevent oxidation .
Q. What safety protocols are critical given limited toxicological data?
Answer:
- PPE : Nitrile gloves, lab coat, and goggles. Use fume hoods for weighing and handling.
- Waste Disposal : Segregate organic waste and transfer to licensed facilities for incineration. Avoid aqueous disposal due to potential environmental persistence .
Advanced Research Questions
Q. How can contradictory bioactivity data across assays be systematically resolved?
Answer:
- Controlled Variables :
- Assay pH : Adjust to physiological range (7.4) to mimic in vivo conditions.
- Solvent Artifacts : Ensure DMSO concentration ≤0.1% to avoid cytotoxicity.
- Purity Checks : Re-analyze compound via HPLC before assays. Impurities >2% (e.g., racemic byproducts) can skew results .
Q. What computational strategies predict interactions with biological targets (e.g., enzymes)?
Answer:
- Molecular Docking : Use AutoDock Vina with the compound’s 3D structure (optimized via DFT at B3LYP/6-31G* level) against target proteins (e.g., kinases).
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Monitor hydrogen bonds between the amide group and catalytic residues .
Q. How does chirality influence pharmacological activity?
Answer:
- Comparative Studies : Synthesize both (S)- and (R)-enantiomers and test in parallel.
- Example: (S)-enantiomer showed 10× higher binding affinity to serotonin receptors in preliminary docking studies.
- Mechanistic Insight : Stereochemistry affects spatial alignment with hydrophobic pockets in target proteins. Use circular dichroism (CD) to correlate conformation with activity .
Q. What methods validate metal complex formation with this compound?
Answer:
- Synthesis : React with Cr(III)/Fe(III) salts in ethanol/water (1:1) at 60°C.
- Characterization :
- Molar Conductivity : Values >100 S cm² mol⁻¹ indicate 1:1 electrolyte complexes.
- Magnetic Susceptibility : µeff ~3.87 BM confirms octahedral geometry for Cr(III) complexes.
- UV-Vis : d-d transitions at 450–500 nm .
Q. How can metabolic pathways be elucidated in biological systems?
Answer:
- Radiolabeling : Incorporate ¹⁴C at the benzyl group for tracer studies.
- LC-MS/MS : Identify metabolites using fragmentation patterns (e.g., hydroxylation at the dichlorophenyl ring).
- Enzyme Inhibition : Co-incubate with cytochrome P450 inhibitors (e.g., ketoconazole) to identify metabolic enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
